molecular formula C10H9ClO3S B1630334 But-3-yn-1-yl 4-chlorobenzenesulfonate CAS No. 877171-15-8

But-3-yn-1-yl 4-chlorobenzenesulfonate

Cat. No. B1630334
M. Wt: 244.69 g/mol
InChI Key: MXZMYISRJWSFBF-UHFFFAOYSA-N
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Description

“But-3-yn-1-yl 4-chlorobenzenesulfonate” is an organic compound with the molecular formula C10H9ClO3S . It is also known by other names such as “3-butynyl tosylate”, “4-tosyloxy-1-butyne”, “but-3-yn-1-yl 4-methylbenzenesulfonate”, “3-(1-butynyl)-4-toluenesulphonate”, and "but-3-yn-1-yl p-toluenesulfonate" .


Molecular Structure Analysis

The molecular structure of “But-3-yn-1-yl 4-chlorobenzenesulfonate” consists of 10 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 244.695 Da .


Physical And Chemical Properties Analysis

“But-3-yn-1-yl 4-chlorobenzenesulfonate” has a density of 1.3±0.1 g/cm3, a boiling point of 357.6±27.0 °C at 760 mmHg, and a flash point of 170.1±23.7 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds . The polar surface area is 52 Å2 .

properties

IUPAC Name

but-3-ynyl 4-chlorobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3S/c1-2-3-8-14-15(12,13)10-6-4-9(11)5-7-10/h1,4-7H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZMYISRJWSFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCOS(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650010
Record name But-3-yn-1-yl 4-chlorobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

But-3-yn-1-yl 4-chlorobenzenesulfonate

CAS RN

877171-15-8
Record name But-3-yn-1-yl 4-chlorobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-butyn-1-ol (365 g, 5.21 mol), triethylamine (526 g, 5.21 mol), and toluene (419 mL) was added to a cooled (0-5° C.) stirred solution of 4-chlorobenzenesulfonyl chloride (1.0 kg, 4.74 mol) and toluene (2.10 L). The reaction temperature was maintained below 20° C. during the addition. Precipitation of triethylamine hydrochloride salt occurred during the reaction. The reaction mixture was stirred at room temperature for 2-4 h. The triethylamine hydrochloride byproduct was separated by filtration and washed with toluene (2×350 mL). The combined filtrates were concentrated to remove toluene under reduced pressure above 45° C. to maintain the residue as a liquid. 2-Propanol (1.20 L) was added to the residue and the stirred solution was cooled to 20-25° C. Water (1.80 L) was added over 15 m. The slurry of product and solvent was cooled to 0-5° C. and stirred for 1 h. The white solid product was collected by filtration, washed with 33% aqueous 2-propanol (v/v), and vacuum dried to give 4-chloro-benzenesulfonic acid but-3-ynyl ester with 99% purity (as determined by HPLC.
Quantity
365 g
Type
reactant
Reaction Step One
Quantity
526 g
Type
reactant
Reaction Step One
Quantity
419 mL
Type
solvent
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step Two
Quantity
2.1 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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